2-Morpholin-4-yl-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoic acid
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Overview
Description
2-Morpholin-4-yl-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoic acid is a complex organic compound that features a morpholine ring, a tetrachlorinated dioxoisoindole moiety, and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-yl-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of a tetrachlorophthalic anhydride with a morpholine derivative, followed by cyclization and subsequent functional group modifications to introduce the benzoic acid moiety . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of catalysts and automated monitoring systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-yl-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen atoms .
Scientific Research Applications
2-Morpholin-4-yl-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Morpholin-4-yl-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives share structural similarities and exhibit diverse biological activities.
Morpholine Derivatives: Other morpholine-containing compounds, such as 4-morpholinyl-1,3,5-triazine derivatives, also have applications in medicinal chemistry and materials science.
Uniqueness
2-Morpholin-4-yl-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoic acid is unique due to the combination of its morpholine ring, tetrachlorinated dioxoisoindole moiety, and benzoic acid group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
2-morpholin-4-yl-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl4N2O5/c20-13-11-12(14(21)16(23)15(13)22)18(27)25(17(11)26)8-1-2-10(9(7-8)19(28)29)24-3-5-30-6-4-24/h1-2,7H,3-6H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFAZVHCUXYPJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl4N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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